2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic organic compound characterized by a fluorophenylthio group linked to an acetamide backbone and a tetrahydro-2H-pyran (THP) moiety substituted with a thiophen-3-yl group.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S2/c19-15-1-3-16(4-2-15)24-12-17(21)20-13-18(6-8-22-9-7-18)14-5-10-23-11-14/h1-5,10-11H,6-9,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKZTRELIOOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, a synthetic organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, a thiophenyl moiety, and an acetamide functional group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 365.5 g/mol. The presence of the fluorine atom in the fluorophenyl group may enhance its stability and biological interactions compared to similar compounds lacking this feature.
The biological activity of 2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide likely involves interaction with various molecular targets such as enzymes and receptors. This compound may act as an enzyme inhibitor or modulate receptor activity, although specific mechanisms remain to be fully elucidated.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer or inflammation.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties worth investigating.
- Cytotoxicity : Initial assessments indicate low cytotoxicity, making it a potentially safer option for therapeutic use compared to other compounds with higher toxicity profiles.
Comparative Analysis
To better understand the activity of 2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | Similar structure without fluorine | 360 g/mol | Moderate enzyme inhibition |
| Compound B | Contains a different halogen | 370 g/mol | High cytotoxicity |
| 2-((4-fluorophenyl)thio)-N... | Current compound | 365.5 g/mol | Low cytotoxicity, potential enzyme inhibitor |
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of similar compounds and provides insights into the potential applications of 2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide:
- Inhibition Studies : Research has shown that compounds with similar structures exhibit significant inhibition against various enzymes involved in metabolic pathways, indicating that our compound may also function effectively as an inhibitor in specific contexts .
- Antimicrobial Activity : A study highlighted the antimicrobial effects of structurally related compounds against bacterial strains, suggesting that further exploration into the antimicrobial properties of our compound could yield promising results .
- Therapeutic Applications : The low cytotoxicity observed in preliminary tests positions this compound as a candidate for development in drug formulations aimed at treating conditions like cancer or infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The compound's potential effectiveness against various pathogens, including bacteria and fungi, is hypothesized based on its structural analogs. For instance, derivatives containing thiophenes have shown promising activity against strains such as Candida albicans and Aspergillus fumigatus .
Anticancer Potential
Compounds with structures akin to 2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies on related thioether compounds have reported IC50 values in the micromolar range against various cancer cell lines, including HCT-116 colon carcinoma . The compound's mechanism of action may involve:
- Inhibition of Enzymatic Pathways: Similar compounds inhibit key metabolic enzymes, leading to reduced cell proliferation.
- Interaction with Receptors: The fluorinated phenyl group may enhance binding to specific receptors, influencing critical cellular signaling pathways.
Case Studies
Several studies have documented the biological activities and synthesis methods of this compound. For instance:
- Antimicrobial Studies: Research focusing on the antimicrobial efficacy of similar compounds has highlighted their potential in treating infections caused by resistant bacterial strains.
- Anticancer Research: Investigations into the anticancer properties have shown that structurally related compounds can effectively inhibit cancer cell growth, suggesting that further studies on this compound could yield valuable insights into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis, structural features, and inferred properties.
Structural Analogues and Substituent Effects
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ): Substituents: Chlorophenyl vs. fluorophenyl. Chlorine’s larger size and lower electronegativity compared to fluorine may reduce binding affinity in hydrophobic pockets but enhance π-π stacking. Synthesis: Reflux in ethanol with sodium acetate (85% yield), suggesting efficient methodology for thioacetamide derivatives . Key Difference: Pyridine core vs. THP-thiophene in the target compound, which may alter solubility and target engagement.
- 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (Compound 3, ): Substituents: Chlorophenyl and aminothiophene. The amino group increases hydrophilicity, contrasting with the THP’s lipophilic nature in the target compound. Synthesis: Cyclization with chloroacetone in dioxane/triethylamine, indicating versatility in constructing thiophene cores .
- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (9a-j, ): Substituents: Methylthio and oxomorpholino groups. The methylthio group may offer weaker electron-withdrawing effects compared to fluorophenylthio. Synthesis: Condensation with aromatic aldehydes in isopropyl alcohol, highlighting divergent routes for acetamide-linked heterocycles .
Physicochemical and Pharmacokinetic Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
